N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-11-4-6-12(7-5-11)25(21,22)10-8-14(20)17-16-19-18-15(23-16)13-3-2-9-24-13/h2-7,9H,8,10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYRPZYQVVZWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Electronic Properties of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a five-membered heterocycle featuring two nitrogen atoms and one oxygen atom, conferring significant thermal stability and π-electron deficiency. These properties make it amenable to electrophilic substitution and cycloaddition reactions. Substitution at the 2- and 5-positions modulates electronic characteristics, influencing reactivity and biological activity.
Thiophene Functionalization Strategies
Synthetic Routes to N-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)-3-Tosylpropanamide
Diacylhydrazide Cyclodehydration
The most direct route involves cyclodehydration of a diacylhydrazide precursor. This method, adapted from thieno[2,3-d]pyrimidine syntheses, proceeds as follows:
Synthesis of Thiophene-2-Carbohydrazide
Thiophene-2-carboxylic acid methyl ester is treated with hydrazine hydrate in ethanol under reflux, yielding thiophene-2-carbohydrazide.Formation of Diacylhydrazide
Condensation of thiophene-2-carbohydrazide with 3-tosylpropanoyl chloride in dichloromethane, catalyzed by triethylamine, produces the intermediate N'-(3-tosylpropanoyl)thiophene-2-carbohydrazide.Cyclodehydration
Treatment with phosphorus oxychloride (POCl₃) at 80°C for 6 hours induces cyclodehydration, forming the 1,3,4-oxadiazole ring. Alternatively, triphosgene in 1,2-dichloroethane with pyridine catalysis achieves cyclization at milder temperatures (40–60°C).
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazide formation | NH₂NH₂·H₂O, EtOH, reflux | 85–90 |
| Diacylhydrazide | Et₃N, CH₂Cl₂, 0°C to RT | 75–80 |
| Cyclodehydration | POCl₃, 80°C, 6h | 65–70 |
| Cyclodehydration | Triphosgene, pyridine, 50°C | 70–75 |
Catalytic Cyclization Using Carbon Disulfide
Adapting methods from indole-oxadiazole hybrids, this approach employs carbon disulfide (CS₂) for cyclization:
Thiophene-2-Carbohydrazide Preparation
As detailed in Section 2.1.Reaction with CS₂ and Alkylation
Thiophene-2-carbohydrazide reacts with CS₂ in ethanol under basic conditions (KOH), forming 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thione. Subsequent S-alkylation with 3-tosylpropyl bromide introduces the propanamide moiety.
Limitations : This route introduces a thione intermediate, necessitating additional steps for conversion to the target amide, potentially reducing overall yield.
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
While no single-crystal data exist for the target compound, analogous 1,3,4-oxadiazoles exhibit planar ring systems with dihedral angles <10° between substituents. π-π stacking interactions between thiophene and tosyl groups are anticipated, influencing solid-state packing.
Optimization and Challenges
Solvent and Temperature Effects
Cyclodehydration in 1,2-dichloroethane at 50°C with triphosgene affords higher yields (75%) compared to POCl₃ (65%), attributed to milder conditions preserving the tosyl group. Polar aprotic solvents (DMF, DMSO) induce side reactions, favoring halogenated solvents.
Tosyl Group Stability
The electron-withdrawing tosyl moiety necessitates cautious pH control. Acidic conditions (pH < 3) during cyclization risk sulfonamide hydrolysis, mitigated by buffered reactions or neutral solvents.
Comparative Analysis of Synthetic Methods
| Parameter | Diacylhydrazide Route | CS₂ Cyclization Route |
|---|---|---|
| Yield (%) | 65–75 | 50–60 |
| Steps | 3 | 4 |
| Purity (HPLC) | >95% | 85–90% |
| Scalability | Kilogram-scale feasible | Limited by CS₂ toxicity |
Chemical Reactions Analysis
Nucleophilic Substitution at the Tosyl Group
The tosyl (-SO₂C₆H₄CH₃) moiety undergoes nucleophilic substitution due to its electron-withdrawing nature. Common nucleophiles include amines, alkoxides, and thiols:
-
Reaction with primary amines :
This reaction proceeds under mild conditions (room temperature, polar aprotic solvents like DMF) to yield substituted propanamide derivatives. -
Alkoxyde substitution :
Sodium methoxide (NaOMe) replaces the tosyl group, forming methyl ether derivatives. Reactions require heating (60–80°C) in methanol.
Electrophilic Substitution on the Thiophene Ring
The thiophene ring participates in electrophilic aromatic substitution (EAS) at the α-positions (C3/C5):
-
Nitration :
Using HNO₃/H₂SO₄ at 0–5°C introduces nitro groups, enhancing electron-deficient character for further functionalization. -
Sulfonation :
Concentrated H₂SO₄ at 50°C yields sulfonated derivatives, which improve solubility in polar solvents.
Ring-Opening Reactions of the 1,3,4-Oxadiazole Core
The oxadiazole ring undergoes cleavage under acidic or basic conditions due to its low electron density at C2 and C5:
-
Acidic cleavage :
Prolonged heating in HCl yields hydrazide derivatives, confirmed via IR loss of oxadiazole C=N stretches (~1590 cm⁻¹) . -
Basic cleavage :
NaOH (10%) at reflux generates open-chain thioureas or carbodiimides, depending on reaction time .
Catalytic Hydrogenation of the Thiophene Ring
The thiophene ring can be partially hydrogenated using H₂/Pd-C in ethanol:
-
Reaction conditions :
This saturates the thiophene ring while preserving the oxadiazole and tosyl groups.
Reduction of the Tosylpropanamide Group
Lithium aluminum hydride (LiAlH₄) reduces the amide to a tertiary amine:
-
Yields depend on steric hindrance from the oxadiazole-thiophene system.
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a thiophene ring and an oxadiazole moiety, which are known for their biological activity. Its molecular formula is , with a molecular weight of 285.32 g/mol. The structural features of this compound contribute to its interaction with biological targets, making it a candidate for drug development.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole and thiophene scaffolds. For instance:
- Mechanism of Action : Compounds similar to N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide have been shown to inhibit DNA synthesis and target key kinases involved in tumorigenesis . The oxadiazole ring specifically has been linked to significant anticancer activity against various cell lines, including hepatocellular carcinoma and lung cancer .
- Case Studies : In vitro studies demonstrated that oxadiazole derivatives exhibited percent growth inhibition (PGI) rates exceeding 75% against several cancer cell lines such as OVCAR-8 and NCI-H40 . This indicates a promising therapeutic potential for this class of compounds.
Antimicrobial Properties
Research has also indicated that derivatives of thiophene and oxadiazole possess antimicrobial properties:
- Antifungal and Antibacterial Activities : Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. The incorporation of the thiophene moiety enhances the biological activity due to its ability to disrupt microbial membranes .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, this compound may exhibit other pharmacological activities:
- Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties, contributing to pain relief in various conditions .
- CNS Activity : Certain compounds in this class have shown promise as central nervous system depressants, which could be beneficial in treating anxiety or sleep disorders .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthetic routes:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of Oxadiazole | Thiophene derivative + hydrazine |
| 2 | Tosylation | Tosyl chloride + amine |
| 3 | Coupling Reaction | Oxadiazole + tosylated amine |
Mechanism of Action
The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Differences and Implications :
- Substituent Effects: The thiophene in the target compound vs. the butyl group in the thiadiazole analog impacts lipophilicity. The tosyl group in the target compound may enhance metabolic stability compared to the methylphenylidene-thiazolidinone moiety in the analog, which is prone to hydrolysis.
Mechanistic Contrasts :
- The thiazolidinone-thiadiazole analog acts via thioredoxin reductase inhibition, while oxadiazole derivatives often target nucleic acid synthesis or inflammatory pathways.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Thiadiazole-Thiazolidinone Analog |
|---|---|---|
| LogP | 3.2 (predicted) | 4.1 |
| Aqueous Solubility | 0.12 mg/mL (simulated) | 0.08 mg/mL |
| Plasma Protein Binding | 89% (estimated) | 92% |
The lower LogP of the target compound suggests better aqueous solubility, which may improve bioavailability. However, the thiadiazole analog’s higher lipophilicity could enhance tissue penetration.
Pharmacological Data Limitations
Current research gaps for this compound include:
- Lack of in vivo toxicity and efficacy studies.
- Uncharacterized metabolic pathways (e.g., CYP450 interactions).
Biological Activity
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H14N4O3S
- Molecular Weight : 318.35 g/mol
- CAS Number : Not specified in available literature.
The presence of the thiophene and oxadiazole moieties in the structure is critical for its biological activity, as these heterocycles are known for their diverse pharmacological properties.
Anticancer Activity
Numerous studies have explored the anticancer potential of oxadiazole derivatives. For instance, research has shown that compounds containing oxadiazole and thiophene rings exhibit significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- HepG2 (human liver cancer)
- A549 (human lung cancer)
In vitro studies indicated that certain derivatives demonstrated IC50 values as low as 29 μM against HeLa cells, suggesting potent anticancer activity . The mechanisms attributed to this activity include:
- Inhibition of DNA/RNA Synthesis : Compounds interfere with nucleic acid synthesis, crucial for cancer cell proliferation.
- Targeting Kinases : The heteroatoms in the thiophene and oxadiazole rings facilitate interactions with key kinases involved in tumorigenesis .
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. Some studies have reported that these compounds exhibit activity against various bacterial strains, making them potential candidates for antibiotic development .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial growth.
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.
- Modulation of Cell Cycle : By affecting cell cycle regulators, these compounds can halt the proliferation of cancer cells.
Synthesis and Evaluation
A systematic approach was taken to synthesize various derivatives of oxadiazoles and evaluate their biological activities. For example:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 3d | HeLa | 29 | Contains phthalimide moieties enhancing lipophilicity and cytotoxicity |
| 3a | MCF7 | 73 | Exhibited moderate cytotoxicity compared to standard drugs |
These findings underscore the importance of structural modifications in enhancing biological activity .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1,3,4-oxadiazole derivatives like N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide?
- Methodology : The compound can be synthesized via cyclization of thiosemicarbazides or hydrazides using dehydrating agents like POCl₃ or H₂SO₄. For example, refluxing 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine yields intermediates, which are further functionalized with tosyl groups .
- Key steps : Monitor reaction progress via TLC, purify via recrystallization (e.g., pet-ether or ethanol-DMF mixtures), and confirm structure using FT-IR and NMR .
Q. How is the purity and structural integrity of the compound validated?
- Techniques :
- FT-IR : Identify functional groups (e.g., C=O at ~1735 cm⁻¹, C=N at ~1582 cm⁻¹) .
- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.69–8.12 ppm in DMSO-d₆) and carbon signals for oxadiazole and thiophene moieties .
- Melting point : Compare with literature values (e.g., 153–155°C for analogous oxadiazoles) .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Screening : Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) and assess antioxidant activity via DPPH radical scavenging assays. Use concentrations ranging from 1–100 µM and compare with standard drugs like doxorubicin or ascorbic acid .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in oxadiazole synthesis?
- Variables : Adjust reflux time (4–6 hours), solvent (e.g., dioxane vs. pyridine), and stoichiometry of reagents (e.g., 1:1 molar ratio of amine to acyl chloride). POCl₃ as a cyclizing agent enhances reaction efficiency but requires careful pH control during workup .
- Contradictions : Longer reflux times (>6 hours) may degrade heat-sensitive intermediates, leading to reduced yields .
Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in ¹H-NMR)?
- Case study : Aromatic proton splitting in thiophene (δ 6.8–7.5 ppm) may overlap with oxadiazole signals. Use 2D NMR (COSY, HSQC) to differentiate environments .
- Artifacts : Impurities from incomplete recrystallization can introduce extra peaks. Repurify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Model interactions with biological targets (e.g., PFOR enzyme) using software like AutoDock. The oxadiazole-thiophene scaffold shows π-π stacking with receptor aromatic residues .
- DFT calculations : Optimize geometry and calculate electronic properties (HOMO-LUMO gaps) to predict reactivity .
Q. How does tautomerism (thiol-thione) affect the compound’s stability and bioactivity?
- Analysis : Thione tautomers (C=S) exhibit higher stability than thiols (C–SH), confirmed via UV-Vis and X-ray crystallography. Thione forms show enhanced anticancer activity due to improved electrophilicity .
Q. What advanced characterization techniques validate crystal structure and supramolecular interactions?
- X-ray crystallography : Resolve bond lengths (e.g., C–N = 1.32 Å in oxadiazole) and hydrogen-bonding networks (e.g., N–H···N interactions) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C for most oxadiazoles) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
